ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE

説明

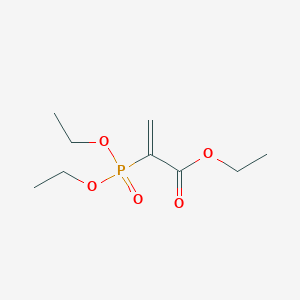

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is a chemical compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is primarily used in research and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate under basic conditions. The reaction typically requires a catalyst, such as sodium ethoxide, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of ethyl 2-diethoxyphosphorylprop-2-enoate often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through distillation or recrystallization .

化学反応の分析

Types of Reactions

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphonates.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphonates .

科学的研究の応用

Organic Synthesis

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate serves as a versatile intermediate in organic synthesis. Its reactive enone functionality allows it to be used as a building block for constructing more complex organic molecules, which is fundamental in developing new pharmaceuticals and functional materials.

Research indicates that this compound may exhibit biological activity relevant to various fields:

- Phosphorylation Studies : It can act as a phosphorylating agent, modifying proteins and influencing enzyme activity within biological systems.

- Pesticide Development : Organophosphorus compounds like this one are known for their potential as pesticides due to their ability to inhibit acetylcholinesterase, leading to neurotoxic effects in pests.

Medicinal Chemistry

The potential of this compound as a precursor for pharmaceutical compounds is under investigation. Its structural similarities with known drug candidates suggest possible applications in treating various diseases, including antimicrobial and antiparasitic infections .

Industrial Applications

In industry, this compound is utilized in:

- Production of Flame Retardants : Its phosphonate group contributes to flame-retardant properties.

- Plasticizers : The compound's chemical structure allows it to function effectively as a plasticizer in polymer formulations.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

-

Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .

Pathogen Minimum Inhibitory Concentration (MIC) E. coli 0.073 mg/ml S. aureus 0.109 mg/ml K. pneumoniae 0.125 mg/ml - Enzyme Interaction Studies : Investigations into the interaction of this compound with metabolic enzymes have provided insights into its mechanism of action, indicating its potential as a lead compound for inhibitor development targeting specific biochemical pathways.

作用機序

The mechanism of action of ethyl 2-diethoxyphosphorylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, modifying proteins and other biomolecules. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

Similar Compounds

- Ethyl 2-diethylphosphonoacrylate

- Diethyl phosphite

- Ethyl acrylate

Uniqueness

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is unique due to its dual functional groups: the ethoxyphosphoryl and acrylate moieties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

生物活性

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate is an organophosphorus compound that has gained attention for its potential biological activities. This article delves into the compound's properties, synthesis, biological interactions, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.20 g/mol. The compound features a diethoxyphosphoryl group attached to a prop-2-enoate moiety, which contributes to its reactivity and versatility in organic synthesis.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.20 g/mol |

| Boiling Point | 275.5 °C |

| Density | 1.1 g/cm³ |

| Flash Point | 88.9 °C |

Synthesis Methods

The synthesis of this compound typically involves the reaction of diethyl phosphite with ethyl acrylate under basic conditions, often utilizing sodium ethoxide as a catalyst. This process is optimized for high yield and purity in industrial applications.

Enzyme Inhibition

One of the most notable biological activities of this compound is its potential as an inhibitor of acetylcholinesterase (AChE). Organophosphorus compounds are known for their neurotoxic effects due to this inhibition, making them relevant in the study of pesticides and herbicides. Research indicates that derivatives of this compound may also exhibit antimicrobial properties, suggesting further applications in pharmaceuticals.

The mechanism by which this compound exerts its biological effects involves its interaction with various biomolecules, particularly enzymes and proteins. As a phosphorylating agent, it can modify proteins, influencing their activity and function. This modification can lead to significant biochemical changes within cells.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Enolase Inhibition : Research on related compounds has shown that structural modifications can significantly impact enzyme inhibition potency. For instance, MethylSF2312, a derivative of this compound, demonstrated potent enolase inhibition with an IC50 value as low as 10 nM, indicating that similar derivatives could be developed for targeted enzyme inhibition .

- Pesticidal Applications : this compound has been investigated for its potential use in agricultural chemistry as a pesticide. Its ability to inhibit AChE suggests it could be effective against pest species while posing risks to non-target organisms .

- Antimicrobial Properties : Some studies have indicated that organophosphorus compounds can possess antimicrobial activity, suggesting that this compound may also be explored for pharmaceutical applications targeting bacterial infections .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related organophosphorus compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-phosphonoacrylate | Phosphonate group with an acrylate moiety | More reactive due to lack of steric hindrance |

| Ethyl 3-(diethoxyphosphoryl)propanoate | Propanoate structure | Different reactivity profile compared to prop-2-enoate |

| Ethyl 2-(diethoxyphosphoryl)acetate | Acetate instead of prop-2-enoate | Less versatile in Diels-Alder reactions |

特性

IUPAC Name |

ethyl 2-diethoxyphosphorylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUXWCBODIJKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454713 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20345-61-3 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。